4-Amino-3,5-dichlorophenol

Catalog No.
S570786
CAS No.
26271-75-0
M.F
C6H5Cl2NO
M. Wt
178.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-3,5-dichlorophenol

CAS Number

26271-75-0

Product Name

4-Amino-3,5-dichlorophenol

IUPAC Name

4-amino-3,5-dichlorophenol

Molecular Formula

C6H5Cl2NO

Molecular Weight

178.01 g/mol

InChI

InChI=1S/C6H5Cl2NO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H,9H2

InChI Key

PEJIOEOCSJLAHT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Cl)N)Cl)O

Synonyms

3,5-dichloro-1,4-aminophenol, 3,5-dichloro-p-aminophenol, DCAP

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)O

4-Amino-3,5-dichlorophenol is a relatively obscure organic compound with the chemical formula C6H5Cl2NO. Limited information is available regarding its origin or specific significance in scientific research []. However, based on its structure, it can be classified as an aromatic amine due to the presence of an amino group (NH2) attached to an aromatic ring with two chlorine substituents.


Molecular Structure Analysis

The key feature of 4-Amino-3,5-dichlorophenol's structure is the aromatic ring. This six-membered carbon ring with alternating single and double bonds exhibits stability due to delocalized electrons. The presence of two chlorine atoms (Cl) at positions 3 and 5 of the ring introduces electron-withdrawing character, potentially affecting the reactivity of the molecule []. The amino group at position 4 is another crucial feature. It donates electrons into the ring system, potentially influencing its properties compared to unsubstituted chlorophenols.


Chemical Reactions Analysis

  • Synthesis: One possible synthetic route could involve the nitration of 3,5-dichloroaniline, followed by reduction of the nitro group to an amino group [].
  • Reactions: The amino group can participate in various reactions, such as acylation (reaction with carboxylic acid derivatives) or alkylation (reaction with alkylating agents) to form new derivatives. The presence of chlorine atoms might influence the reactivity compared to similar compounds without these substituents.

Due to the lack of specific research, providing balanced chemical equations for these reactions is not possible.


Physical And Chemical Properties Analysis

  • Physical Properties: It is likely a solid at room temperature with a relatively high melting point due to the presence of the aromatic ring. Solubility might be dependent on the polarity of the solvent, with some solubility in organic solvents and limited solubility in water due to the combined effect of the hydrophobic aromatic ring and the hydrophilic amino group.
  • Chemical Properties: The presence of the chlorine atoms might make the molecule slightly acidic due to their electron-withdrawing effect. The amino group can participate in acid-base reactions, acting as a weak base.

  • Nitration: The introduction of nitro groups can occur at the ortho or para positions relative to the amino group.
  • Reduction: The nitro groups can be reduced to amino groups, potentially yielding 4-amino-3,5-diaminophenol.
  • Coupling Reactions: It can participate in coupling reactions with diazonium salts to form azo compounds.

The general reaction for nitration can be represented as follows:

C6H4Cl2N+HNO3C6H3Cl2N(NO2)+H2OC_6H_4Cl_2N+HNO_3\rightarrow C_6H_3Cl_2N(NO_2)+H_2O

Research indicates that 4-amino-3,5-dichlorophenol exhibits acute toxicities in cell cultures, suggesting potential risks associated with exposure. It has been studied for its effects on various biological systems, including its role as a decoupling agent in mitochondrial respiration. The compound's toxicity profile necessitates careful handling and assessment in laboratory settings .

Several methods have been developed for synthesizing 4-amino-3,5-dichlorophenol:

  • Diazotization and Coupling: A common method involves diazotization of sulfanilic acid followed by coupling with m-chlorophenol. This process typically requires controlling temperature and reaction times to optimize yield .
  • Hydroxylation: Hydroxylation of dichlorinated phenolic precursors can also yield the desired compound through specific reaction conditions that favor the formation of hydroxyl groups .
  • Reduction Reactions: Reduction of corresponding nitro compounds or azo intermediates can lead to the formation of 4-amino-3,5-dichlorophenol as well.

4-Amino-3,5-dichlorophenol is utilized in various applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.
  • Agrochemicals: The compound is used in formulating pesticides and herbicides due to its biological activity.
  • Dyes and Pigments: Its chemical properties allow it to be used in dye manufacturing processes.

Studies on 4-amino-3,5-dichlorophenol interactions reveal its potential effects on biological systems. The compound has been shown to interact with mitochondrial functions, impacting energy metabolism. Research has also explored its role in photocatalytic degradation processes, indicating its utility in environmental applications .

In comparing 4-amino-3,5-dichlorophenol with similar compounds, several notable analogs include:

Compound NameStructure FeaturesUnique Properties
4-Amino-3-chlorophenolOne chlorine atomLess toxic than 4-amino-3,5-dichlorophenol
2-Amino-4-chlorophenolChlorine at position 4Different substitution pattern
4-Amino-2,6-dichlorophenolTwo chlorine atoms at positions 2 and 6Higher reactivity due to multiple chlorines

These compounds share similarities in structure but differ significantly in their reactivity and biological activity profiles.

Chlorination and fluorination reactions are central to the synthesis of 4-amino-3,5-dichlorophenol. Key pathways include:

  • Direct Chlorination of Aminophenols:
    4-Aminophenol undergoes chlorination in chlorinated solvents such as chlorobenzene or glacial acetic acid. For example, chlorine gas is introduced into a solution of 4-aminophenol at 110°C, yielding 4-amino-3,5-dichlorophenol with 98% purity after solvent distillation. Fluorination is less common but can be achieved using fluorinating agents like hydrogen fluoride in controlled conditions, though this method is less industrially favored due to handling challenges.

  • Electrophilic Aromatic Substitution:
    Nitrophenol derivatives are chlorinated at the meta and para positions using chlorine gas in the presence of Lewis acids (e.g., FeCl₃). Subsequent reduction of nitro groups to amines yields the target compound.

Table 1: Representative Chlorination Conditions

Starting MaterialSolventTemperatureCatalystYieldSource
4-AminophenolChlorobenzene110°CNone98%
3,5-DichlorophenolGlacial Acetic Acid5°CCl₂ in AcOH86%

Amination Reactions and Catalyst Systems

Amination strategies focus on introducing or preserving the amino group during synthesis:

  • Catalytic Hydrogenation:
    Nitro precursors (e.g., 3,5-dichloro-4-nitrophenol) are reduced using hydrogen gas and catalysts like Raney Nickel or platinum on carbon. Acidic conditions (e.g., HCl or acetic acid) suppress dehalogenation, achieving yields >95%.

  • Microchannel Reactor Systems:
    Diazotization of 4-amino-3-chlorophenol derivatives in continuous-flow microreactors enhances reaction control. For instance, sulfanilic acid is diazotized with sodium nitrite and coupled with m-chlorophenol, followed by reduction with zinc powder to yield 4-amino-3,5-dichlorophenol.

Table 2: Catalysts for Amination

SubstrateCatalystReducing AgentYieldSource
3,5-Dichloro-4-nitrophenolPt/C (Fe-modified)H₂ (450 psi)99.5%
Azo IntermediateZn PowderFormic Acid83%

Industrial-Scale Production Optimization

Industrial processes prioritize yield, purity, and cost efficiency:

  • Multi-Stage Reactor Systems:
    Patented systems integrate mixing kettles, kettle reactors, and solid-liquid separators. For example, 2,6-dichloro-4-nitrophenol is synthesized in a jacketed reactor using tetrachloroethylene and concentrated sulfuric acid, followed by hydrazine hydrate reduction in a tower reactor.

  • Solvent Recycling:
    Distillation columns recover solvents like monochlorobenzene and ethanol, reducing waste. Automated temperature and pressure controls ensure consistent product quality.

Key Industrial Parameters:

  • Reaction scale: 20 m³ batches.
  • Purity: >98% after recrystallization.
  • Energy consumption: 15–20 kWh/kg product.

Derivative Synthesis: Benzotrifluoride and Glyoxal Hydrates

4-Amino-3,5-dichlorophenol serves as a precursor for specialized derivatives:

  • Benzotrifluoride Derivatives:
    Reaction with trifluoromethylating agents (e.g., CF₃I) in the presence of Cu(I) catalysts produces 4-amino-3,5-dichlorobenzotrifluoride, a key intermediate in agrochemicals.

  • Glyoxal Hydrates:
    Condensation with glyoxylic acid under acidic conditions forms (4-amino-3,5-dichlorophenyl)glycolic acid, used in pharmaceutical synthesis. The product is isolated via ethyl acetate extraction and recrystallization.

Table 3: Derivative Synthesis Conditions

DerivativeReagentConditionsYieldSource
BenzotrifluorideCF₃I, CuI120°C, 24 h75%
Glycolic Acid HydrateGlyoxylic AcidH₂SO₄, 80°C68%

XLogP3

2.7

UNII

9IC21JC84D

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-amino-3,5-dichlorophenol

Dates

Modify: 2023-08-15

Explore Compound Types